(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

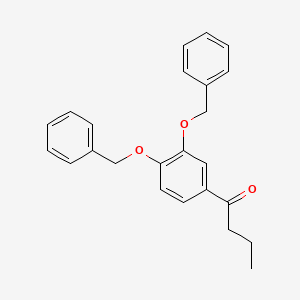

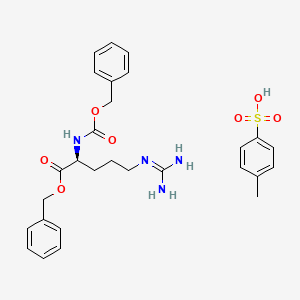

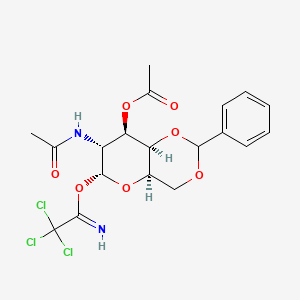

“(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen” is a metabolite of tamoxifen . It is formed from tamoxifen by the cytochrome P450 (CYP) isoform CYP2D6 . It is cytotoxic to MCF-7 and MDA-MB-231 breast cancer cells .

Synthesis Analysis

The synthesis of tamoxifen involves the direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents . A highly active palladium nanoparticle-based catalyst is used to couple an alkenyllithium reagent with a high (Z/E) selectivity and good yield .Molecular Structure Analysis

The molecular formula of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen” is C26H29NO3 . Its molecular weight is 403.51 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tamoxifen include the carbolithiation of (diphenyl)acetylenes, which has been well-studied and has led to several useful applications in the field of synthetic organic chemistry . The quenching of the formed nucleophilic sp2 vinyllithium reagent with an electrophile provides a direct approach to substituted diarylalkenes (stilbenes) .Physical And Chemical Properties Analysis

“(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen” is a neat product . It is stored at -20C Freezer and shipped at room temperature .科学的研究の応用

Affinity and Activity at Cannabinoid Receptors : Tamoxifen and its metabolites, including endoxifen, exhibit novel activity at cannabinoid receptors. This indicates potential for developing drugs for diseases mediated via these receptors (Ford, Franks, Radomińska-Pandya, & Prather, 2016).

Comparative Metabolism with Other Selective Estrogen Receptor Modulators : Studies have compared the metabolism of endoxifen with other drugs, highlighting its unique metabolic pathway and potential clinical implications (Watanabe, Watanabe, Maruyama, & Kawashiro, 2015).

Gene Expression Patterns in Breast Cancer Cells : Endoxifen induces similar changes in global gene expression patterns as 4-hydroxy-tamoxifen in breast cancer cells, impacting estrogen-regulated genes (Lim, Li, Desta, Zhao, Rae, Flockhart, & Skaar, 2006).

Anti-Estrogenic Effects in Breast Cancer Cells : Studies have shown that endoxifen has similar anti-estrogenic potency to 4-hydroxy-tamoxifen in inhibiting estrogen-induced gene expression in breast cancer cells (Lim, Desta, Flockhart, & Skaar, 2005).

Antioxidant Action : Tamoxifen and its metabolites, including endoxifen, have been studied for their antioxidant properties, potentially contributing to biological actions (Wiseman, Laughton, Arnstein, Cannon, & Halliwell, 1990).

Role in Restoring E-cadherin Function in Breast Cancer Cells : Endoxifen has been observed to restore the function of E-cadherin, an invasion suppressor molecule, which may contribute to the therapeutic benefit of tamoxifen in breast cancer (Bracke, Charlier, Bruyneel, Labit, Mareel, & Castronovo, 1994).

Inhibition of Aromatase : Endoxifen and other tamoxifen metabolites inhibit aromatase, an enzyme involved in estrogen synthesis, which may contribute to the variability in clinical effects of tamoxifen in breast cancer treatment (Lu, Desta, & Flockhart, 2011).

Interactions with Human Hydroxysteroid Sulfotransferase : The stereoisomers of α-hydroxytamoxifen, a metabolite of tamoxifen, show differential substrate activity and inhibition for human hydroxysteroid sulfotransferases, indicating significance in metabolic processing (Apak & Duffel, 2004).

Glucuronidation of Active Tamoxifen Metabolites : Endoxifen undergoes glucuronidation, a key metabolic process, by various UDP glucuronosyltransferases, affecting its pharmacokinetic properties (Sun, Sharma, Dellinger, Blevins-Primeau, Balliet, Chen, Boyiri, Amin, & Lazarus, 2007).

作用機序

Safety and Hazards

特性

IUPAC Name |

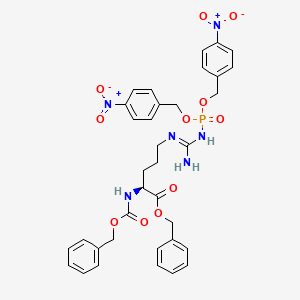

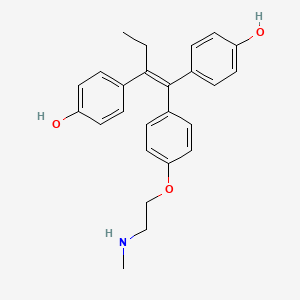

4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBJJTCUEOUMEV-IZHYLOQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747670 |

Source

|

| Record name | 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217247-19-2 |

Source

|

| Record name | 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)